molecular formula C12H22N2O2 B13498957 Tert-butyl N-(5-azaspiro[3.4]octan-8-YL)carbamate

Tert-butyl N-(5-azaspiro[3.4]octan-8-YL)carbamate

Cat. No.: B13498957
M. Wt: 226.32 g/mol
InChI Key: XOJKAQZJOVFIRI-UHFFFAOYSA-N
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Description

Historical Evolution of Carbamates in Medicinal Chemistry

Carbamates emerged as pivotal motifs in drug design following the isolation of physostigmine from Physostigma venenosum seeds in 1864. Early applications focused on acetylcholinesterase inhibition, but their utility expanded with the synthesis of synthetic carbamates like carbaryl in the 1950s, which demonstrated insecticidal properties through cholinergic disruption. The 21st century saw carbamates repurposed as protease inhibitors, leveraging their dual hydrogen-bonding capacity (NH and carbonyl groups) and resistance to enzymatic hydrolysis compared to amides. For example, cyclic carbamates in linezolid (5 ) and cefoxitin (4 ) achieved prolonged half-lives by minimizing metabolic cleavage.

A critical milestone was the recognition of carbamates as peptide bond surrogates. Unlike amides, carbamates resist proteolytic degradation due to the absence of a cleavable C–N bond, while retaining conformational rigidity through delocalized electron density across the O–C–N–O framework. This property enabled their use in HIV-1 protease inhibitors, where carbamate linkages improved oral bioavailability by 40–60% compared to peptide analogs. Table 1 contrasts key properties of carbamates and amides:

Table 1: Comparative Properties of Carbamates and Amides

Property Carbamates Amides
Metabolic Stability High (resistant to proteases) Low (prone to hydrolysis)
Hydrogen Bonding Dual (NH and C=O) Dual (NH and C=O)
Conformational Freedom Restricted (sp³ hybridized N) Flexible (sp² hybridized N)
Synthetic Accessibility Moderate (requires phosgene analogs) High (amide coupling)

The tert-butyl carbamate (Boc) group, as seen in tert-butyl N-(5-azaspiro[3.4]octan-8-yl)carbamate, further enhances stability. Boc protection shields amine groups from oxidation and nucleophilic attack, enabling selective deprotection under acidic conditions.

Strategic Advantages of Spiro Architectures in Bioactive Molecule Design

Spirocyclic systems, characterized by fused rings sharing a single atom, introduce three-dimensionality and reduce planar aromaticity—a key driver of promiscuity in lead compounds. The 5-azaspiro[3.4]octane core in this compound exemplifies this, with its bicyclic structure imposing a 65–75° dihedral angle that preorganizes the molecule for target binding. Computational analyses of bioactive spiro compounds reveal that 5- and 6-membered spiro rings dominate drug discovery, accounting for 78% of known structures.

Spiro scaffolds also mitigate crystallization tendencies, improving aqueous solubility. For instance, spirocyclic carbamates exhibit 3–5-fold higher solubility than their linear counterparts due to disrupted molecular symmetry. The synthetic versatility of spiro systems is evident in routes to this compound, which often employ:

  • Henry reaction between nitroalkanes and aldehydes to form nitro alcohols, followed by cyclization.
  • Raney nickel reduction of nitro groups to amines, enabling carbamate formation via triphosgene.

Table 2: Common Spirocyclic Ring Combinations in Drug Discovery

Spiro System Frequency (%) Target Class
5,5-membered 42 GPCRs, Kinases
5,6-membered 36 Proteases, Ion Channels
6,6-membered 15 Nuclear Receptors
5,7-membered 7 Epigenetic Regulators

The 5-azaspiro[3.4]octane framework in the title compound belongs to the 5,5-membered class, which shows preferential binding to serine hydrolases like monoacylglycerol lipase (MAGL). Molecular docking studies indicate that the spiro nitrogen engages in hydrogen bonding with catalytic residues (e.g., His121 in MAGL), while the carbamate carbonyl interacts with hydrophobic pockets.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl N-(5-azaspiro[3.4]octan-8-yl)carbamate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-5-8-13-12(9)6-4-7-12/h9,13H,4-8H2,1-3H3,(H,14,15)

InChI Key

XOJKAQZJOVFIRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNC12CCC2

Origin of Product

United States

Preparation Methods

Direct Carbamoylation Using tert-Butyl Chloroformate

Principle:
The most common method involves the nucleophilic substitution of tert-butyl chloroformate (TBCC) with the amine group of the spirocyclic amine, facilitated by a base such as triethylamine or cesium carbonate to neutralize the generated hydrochloric acid.

Reaction Scheme:

$$
\text{R-NH}_2 + \text{(Boc)OCl} \rightarrow \text{R-NH-COO-tBu} + \text{HCl}
$$

Typical Procedure:

  • Dissolve the 5-azaspiro[3.4]octan-8-amine in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
  • Add a stoichiometric amount of a base (e.g., triethylamine or cesium carbonate).
  • Cool the mixture to 0°C to control exothermicity.
  • Slowly add tert-butyl chloroformate dropwise under stirring.
  • Allow the reaction to proceed at room temperature for several hours (typically 12-24 hours).
  • Work-up involves washing with water, extraction, and purification via chromatography.

Reaction Conditions and Yields:

Parameter Typical Values References
Solvent DCM or THF ,
Base Triethylamine or cesium carbonate
Temperature 0°C to room temperature ,
Reaction Time 12-24 hours ,
Yield 70-85% ,

Mechanistic Note:
The amine nitrogen attacks the electrophilic carbonyl carbon of tert-butyl chloroformate, forming the carbamate linkage after displacement of chloride.

Catalytic and Alternative Methods

While the direct reaction is most common, alternative methods include:

  • Use of carbamic acid derivatives with coupling agents such as DCC or EDC, especially when the amine is less nucleophilic.
  • Curtius rearrangement pathways, involving acyl azides, can be employed for complex modifications but are less straightforward for direct carbamate formation.

Example:
Reaction of the amine with tert-butyl dicarbonate (Boc₂O) in the presence of a base, often used in peptide synthesis, can generate the carbamate under milder conditions.

Method Conditions Advantages References
Boc₂O with base Room temperature, aqueous or organic solvent Mild, high yield ,
Carbamoyl chlorides Reflux, inert atmosphere Efficient, well-established

Synthesis of the Spirocyclic Amine Precursor

The precursor 5-azaspiro[3.4]octan-8-yl amine is typically synthesized via multi-step procedures involving:

  • Cyclization of suitable amino alcohols or amino acids
  • Spirocyclization reactions under acidic or basic conditions
  • Functionalization at the 8-position with amino groups

Reaction Data and Optimization

Parameter Observation Reference
Solvent Effect DCM and THF provide high yields; polar solvents may lead to side reactions ,
Base Choice Cesium carbonate enhances yield and minimizes by-products
Temperature 0°C to room temperature optimal; elevated temperatures increase side reactions ,
Reaction Time 12-24 hours sufficient; longer times may lead to decomposition

Summary of Typical Reaction Conditions

Step Conditions Outcome
Carbamoylation of amine 0°C to RT, inert atmosphere High yield (~75-85%)
Purification Column chromatography or recrystallization Pure tert-butyl N-(5-azaspiro[3.4]octan-8-yl)carbamate

Additional Considerations

  • Protecting groups on other functional groups in the molecule may be necessary to prevent side reactions.
  • Reaction monitoring via TLC, NMR, or LC-MS ensures completeness.
  • Scale-up requires optimization of stirring, temperature control, and reagent addition rates.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(5-azaspiro[3.4]octan-8-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl N-(5-azaspiro[3.4]octan-8-yl)carbamate is a chemical compound featuring a unique spirocyclic structure, which includes an azaspiro framework and a tert-butyl carbamate functional group. It has a molecular formula of C12H22N2O2C_{12}H_{22}N_2O_2 and a molecular weight of 228.29 g/mol. The IUPAC name indicates a tert-butyl group attached to a carbamate linked to a 5-azaspiro[3.4]octane moiety, suggesting potential biological activity and uses in medicinal chemistry.

Potential Applications

This compound has potential applications in pharmaceutical development, materials science, and organic synthesis.

Pharmaceutical Development

  • Lead Compound: It can serve as a lead compound for designing novel pharmaceuticals.
  • Mechanism of Action: The compound forms a stable carbamate linkage, where the tert-butyl group offers steric hindrance, protecting the amine group from nucleophilic attacks. Under acidic conditions, the tert-butyl group can be cleaved, releasing the free amine.
  • Interaction Studies: These studies focus on its binding affinity and efficacy against specific biological targets, crucial for understanding its pharmacokinetics and pharmacodynamics, which can influence its therapeutic potential. Investigations into how this compound interacts with receptors or enzymes could provide insights into its mechanism of action and help optimize its use in drug design.

Materials Science and Organic Synthesis

Its unique structure may also lend itself to applications in materials science and organic synthesis.

Mechanism of Action

The mechanism of action of tert-butyl N-(5-azaspiro[3.4]octan-8-yl)carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or blocking receptor-ligand interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl N-(5-azaspiro[3.4]octan-8-yl)carbamate with structurally related spirocyclic and bicyclic carbamates, highlighting key differences in molecular architecture, physicochemical properties, and applications:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Core Structure Key Features Applications/Notes
This compound (1258649-89-6) C₁₂H₂₂N₂O₂ 226.31 5-azaspiro[3.4]octane - Boc-protected amine
- Moderate lipophilicity (LogP ~2.25)
Drug discovery scaffold for rigidifying pharmacophores
Tert-butyl 7-azaspiro[3.5]nonan-2-ylcarbamate (147611-03-8) C₁₃H₂₄N₂O₂ 240.34 7-azaspiro[3.5]nonane - Larger spiro ring (7-membered)
- Higher molecular weight
Enhanced solubility due to increased ring flexibility
Tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate hydrochloride (1363382-98-2) C₁₂H₂₃ClN₂O₂ 262.78 6-azaspiro[3.4]octane - Hydrochloride salt
- Improved crystallinity
Preferred for salt-forming reactions in API synthesis
Tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (880545-32-4) C₁₁H₂₀N₂O₂ 212.29 3-azabicyclo[4.1.0]heptane - Bicyclic (non-spiro) core
- Reduced steric hindrance
Intermediate in neuroactive compound synthesis
Tert-butyl N-({6-azaspiro[3.4]octan-8-yl}methyl)carbamate (1909336-06-6) C₁₃H₂₄N₂O₂ 240.34 6-azaspiro[3.4]octane - Extended methylene linker
- Increased flexibility
Used to modulate pharmacokinetic properties

Key Structural and Functional Differences

Ring Size and Rigidity: The 5-azaspiro[3.4]octane core (main compound) provides a balance between rigidity and compactness, whereas 7-azaspiro[3.5]nonane (CAS: 147611-03-8) offers greater conformational flexibility due to its expanded ring . Bicyclic analogs (e.g., 3-azabicyclo[4.1.0]heptane) lack spiro connectivity, reducing steric constraints but compromising torsional rigidity .

Solubility and Salt Forms: Hydrochloride salts (e.g., CAS: 1363382-98-2) exhibit improved aqueous solubility, critical for in vivo studies . Neutral Boc-protected derivatives (e.g., main compound) are preferred for organic-phase reactions due to better solubility in nonpolar solvents .

Synthetic Utility :

  • Compounds with methylene linkers (e.g., CAS: 1909336-06-6) allow modular functionalization, enabling rapid diversification in lead optimization .
  • The main compound’s spiro[3.4]octane core is synthesized via intramolecular cyclization with yields averaging 50–85%, depending on reaction conditions .

Biological Relevance :

  • Spirocyclic carbamates are favored in kinase inhibitor design (e.g., targeting CDK or BTK kinases) due to their ability to occupy hydrophobic binding pockets .
  • Bicyclic analogs are less common in clinical candidates but serve as precursors to fused-ring systems in CNS-targeting drugs .

Analytical and Computational Tools

Structural characterization of these compounds relies on crystallographic software like Mercury (for visualization) and SHELXL (for refinement), which aid in determining bond angles, torsional strain, and packing interactions . Computational models predict properties such as LogP, polar surface area (PSA), and hydrogen-bonding capacity, guiding their application in drug design .

Biological Activity

Tert-butyl N-(5-azaspiro[3.4]octan-8-YL)carbamate is a compound of considerable interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. The compound features a tert-butyl group linked to a carbamate, which is associated with various pharmacological properties. This article aims to explore the biological activity of this compound by reviewing its mechanism of action, potential therapeutic applications, and relevant research findings.

Structure and Composition

  • Molecular Formula : C_{12}H_{22}N_{2}O_{2}
  • Molecular Weight : 226.29 g/mol
  • IUPAC Name : this compound

The unique structural characteristics of this compound contribute to its biological activity, particularly its interaction with biological targets.

The mechanism of action involves the formation of a stable carbamate linkage, where the tert-butyl group provides steric hindrance that protects the amine group from nucleophilic attacks. Under acidic conditions, the tert-butyl group can be cleaved, releasing the free amine, which may interact with various biological targets such as receptors or enzymes.

Pharmacological Applications

Research indicates that this compound exhibits potential in several therapeutic areas:

  • Neuropharmacology : The compound's structural similarity to other spirocyclic compounds suggests potential neuroactivity. It may interact with neurotransmitter systems, influencing mood and cognition.
  • Antidepressant Properties : Similar compounds have demonstrated antidepressant effects, indicating that this compound may also possess such properties through modulation of serotonin or norepinephrine pathways.

Comparative Analysis with Similar Compounds

A comparison of this compound with other related compounds reveals variations in biological activity:

Compound NameStructure FeaturesBiological Activity
Tert-butyl N-(6-azaspiro[3.4]octan-8-yl)carbamateSimilar spirocyclic structurePotential neuroactivity
Tert-butyl (R)-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamateContains an oxygen atom in the spirocyclic frameworkAntidepressant properties
Tert-butyl N-(6-azaspiro[2.5]octan)carbamateDifferent azaspiro configurationAnticancer activity

This table highlights how structural modifications can influence the pharmacological profile of related compounds.

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activity of this compound in vitro and in vivo:

  • In Vitro Studies : Research demonstrated that this compound exhibits significant binding affinity to specific receptors, suggesting its potential as a lead compound for drug development targeting neurological disorders.
  • In Vivo Efficacy : Animal models have shown promising results regarding the efficacy of this compound in reducing symptoms associated with anxiety and depression, although further studies are necessary to establish a clear therapeutic profile.
  • Safety and Toxicology : Preliminary toxicological assessments indicate that the compound has an acceptable safety profile at therapeutic doses, but long-term studies are warranted to fully understand its safety implications.

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